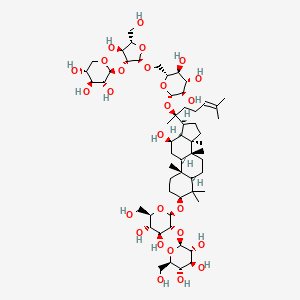

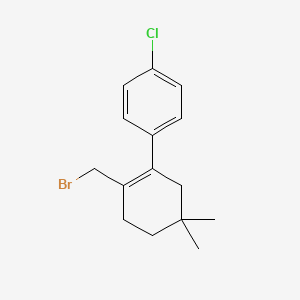

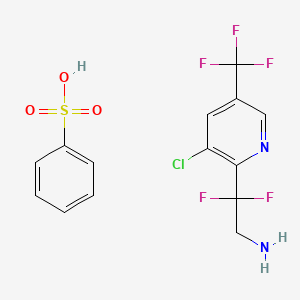

![molecular formula C6H11NO2S B1448066 hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide CAS No. 1447964-71-7](/img/structure/B1448066.png)

hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide

説明

Hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide is a chemical compound with the IUPAC name tert-butyl (3aR,6aS)-3a-aminotetrahydro-1H-thieno [3,4-c]pyrrole-5 (3H)-carboxylate 2,2-dioxide . It is also known as rac-tert-butyl (3aR,6aS)-3a-amino-2,2-dioxo-hexahydro-1H-2lambda6-thieno [3,4-c]pyrrole-5-carboxylate . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

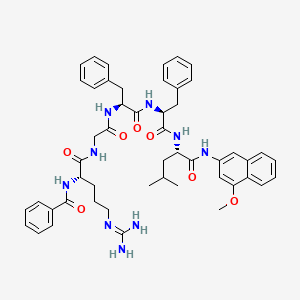

The InChI code for hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide is 1S/C11H20N2O4S/c1-10 (2,3)17-9 (14)13-4-8-5-18 (15,16)7-11 (8,12)6-13/h8H,4-7,12H2,1-3H3/t8-,11-/m1/s1 .Physical And Chemical Properties Analysis

Hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide is a solid at room temperature . Its molecular weight is 276.36 .科学的研究の応用

-

Organic Photovoltaic Cells

- Field : Material Science

- Application Summary : Thieno[3,4-c]pyrrole-4,6-dione core-based molecules are used in organic solar cells due to their enhanced lifespan and efficiency .

- Methods of Application : Seven new molecules were designed to improve the working efficiency of organic solar cells by utilizing a terminal acceptor modification approach .

- Results : The newly designed molecules possess a lower band gap ranging from 1.95 to 2.21 eV compared to the pre-existing reference molecule (RW), which has a band gap of 2.23 eV . The modified molecules also exhibit higher λmax values .

-

Synthesis of Heteropentalenes

- Field : Organic Chemistry

- Application Summary : Furo-, thieno- and seleno [3,2-b]pyrroles are related to heteropentalenes, containing two heteroatoms in the entire structure, one each per core .

- Methods of Application : The synthetic approach follows the Hemetsberger–Knittel protocol covering three reaction steps—the nucleophilic substitution of halogen-containing aliphatic carboxylic acid esters, Knoevenagel condensation and, finally, thermolysis promoting the intramolecular cyclocondensation to O,N-heteropentalene .

- Results : The synthetic approaches towards those particular heteropentalnes have been chosen as a consequence of ongoing research dealing with the design, synthesis and applications of substituted furo [3,2-b]pyrroles and thiazolo [5,4-d]thiazole-based derivatives .

-

Synthesis of Novel D–A Conjugated Oligomers for Organic Photovoltaics

- Field : Material Science

- Application Summary : A series of well-defined donor–acceptor (D–A) conjugated oligomers incorporating thieno [3,4-c]pyrrole-4,6-dione (TPD) acceptor and two symmetrical thiophene units as donor π-bridge along the axes of triphenyl amine core have been synthesized and explored in bulk heterojunction (BHJ) solar cells .

- Methods of Application : The performance of BHJ photovoltaic devices with an active layer of an electron-donor oligomeric material blended with an electron acceptor at various weight ratios has been investigated .

- Results : The photovoltaic device containing the donor TPATP1 and the acceptor PC 71 BM at a 1:3 weight ratio exhibited the best efficiency of 1.87% with an open circuit voltage (Voc) of 0.86 V, short circuit current (Jsc) of 6.59 mA/cm 2, and a fill factor (FF) of 33% .

-

Metal-Free Oxidative [2+2+1] Heteroannulation

- Field : Organic Chemistry

- Application Summary : This reaction employs benzoylperoxide (BPO) as the oxidant and sodium thiocyanate as the sulfur source to enable the formation of three chemical bonds, two C–S bonds and one C–C bond, in a single reaction .

- Methods of Application : The reaction represents a new, practical access to S-heterocycles with the avoidance of the use of metal catalysts and excess bases .

- Results : The reaction provides a practical method for the synthesis of S-heterocycles .

-

Designing Thieno[3,4-c]pyrrole-4,6-dione Core-Based Molecules for Organic Photovoltaic Cells

- Field : Material Science

- Application Summary : This research designed seven new molecules to improve the working efficiency of organic solar cells by utilizing a terminal acceptor modification approach .

- Methods of Application : The perceived A2−D−A1−D−A2 configuration-based molecules possess a lower band gap ranging from 1.95 to 2.21 eV compared to the pre-existing reference molecule (RW), which has a band gap of 2.23 eV .

- Results : The modified molecules also exhibit higher λmax values ranging from 672 to 768 nm in the gaseous and 715− 839 nm in solvent phases, respectively, as compared to the (RW) molecule, which has λmax values at 673 and 719 nm in gas and chloroform medium, respectively .

-

Synthesis and Applications of Thieno[3,4-c]pyrrole-4,6-dione Based Linear to Star-Burst Novel D–A Conjugated Oligomers for Organic Photovoltaics

- Field : Material Science

- Application Summary : A series of well-defined donor–acceptor (D–A) conjugated oligomers incorporating thieno [3,4-c]pyrrole-4,6-dione (TPD) acceptor and two symmetrical thiophene units as donor π-bridge along the axes of triphenyl amine core have been synthesized and explored in bulk heterojunction (BHJ) solar cells .

- Methods of Application : The performance of BHJ photovoltaic devices with an active layer of an electron-donor oligomeric material blended with an electron acceptor at various weight ratios has been investigated .

- Results : The photovoltaic device containing the donor TPATP1 and the acceptor PC 71 BM at a 1:3 weight ratio exhibited the best efficiency of 1.87% with an open circuit voltage (Voc) of 0.86 V, short circuit current (Jsc) of 6.59 mA/cm 2, and a fill factor (FF) of 33% .

Safety And Hazards

特性

IUPAC Name |

3,3a,4,5,6,6a-hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c8-10(9)3-5-1-7-2-6(5)4-10/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKZRVBJBOOMUNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CS(=O)(=O)CC2CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

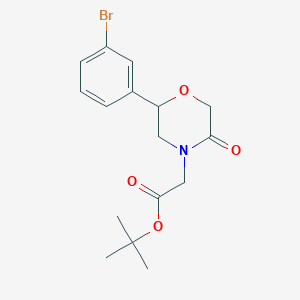

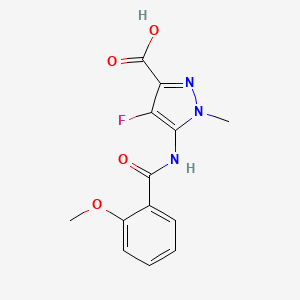

![1-({4-[4-Nitro-2-(trifluoromethyl)phenoxy]-phenyl}sulfonyl)piperidine](/img/structure/B1447994.png)